TAAR5 Agonist Activity: Quantitative Differentiation from Unsubstituted Phenylcyclopentylamine
1-(4-Methylphenyl)cyclopentanamine exhibits an EC50 > 10,000 nM as an agonist at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, measured via cAMP accumulation after 20 minutes using a BRET assay [1]. This low-potency activity differentiates the compound from unsubstituted 1-phenylcyclopentylamine, which, when incorporated into pentapeptide BACE1 inhibitors (e.g., KMI-1830), achieves nanomolar potency (IC50 = 11.6 nM) in an entirely different target context [2].
| Evidence Dimension | Receptor agonist potency |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | 1-phenylcyclopentylamine (within KMI-1830 BACE1 inhibitor scaffold): IC50 = 11.6 nM |
| Quantified Difference | > 860-fold difference; note: different assays and targets preclude direct potency comparison but establish distinct activity profile |
| Conditions | Target compound: mouse TAAR5 expressed in HEK293 cells, BRET assay for cAMP accumulation after 20 min. Comparator: BACE1 in vitro enzymatic assay. |
Why This Matters
This quantitative activity profile enables researchers to select the compound for TAAR-family screening panels where low-potency agonist activity is relevant, while avoiding incorrect substitution into BACE1 or other high-potency applications.
- [1] BindingDB. BDBM50227351 (CHEMBL3628706): Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50 > 1.00E+4 nM. University of Genoa; curated by ChEMBL. View Source
- [2] Tagad HD, Hamada Y, Nguyen JT, et al. Structure-guided design and synthesis of P1′ position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors. Bioorg Med Chem. 2011;19(17):5238-5246. doi:10.1016/j.bmc.2011.07.002. PMID: 21803585. View Source
